Binodenoson

Vue d'ensemble

Description

Binodenoson est un agent pharmacologique de stress spécialement conçu pour cibler le récepteur adénosine A2A, qui est crucial pour augmenter le débit sanguin cardiaque. Ce composé est principalement utilisé dans l'imagerie SPECT de stress pharmacologique cardiaque pour diagnostiquer la maladie coronarienne .

Méthodes De Préparation

La synthèse du binodenoson implique la formation d'un dérivé hydrazinoadénosine. La voie de synthèse comprend généralement la réaction de l'adénosine avec la cyclohexylméthylènehydrazine dans des conditions spécifiques pour produire du this compound . Les méthodes de production industrielle du this compound ne sont pas largement documentées, mais elles impliquent probablement des voies de synthèse similaires optimisées pour une production à grande échelle.

Analyse Des Réactions Chimiques

Le binodenoson subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels de la molécule, affectant potentiellement ses propriétés pharmacologiques.

Réduction : Cette réaction peut modifier le groupe hydrazino, impactant l'activité du composé.

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les interactions du récepteur adénosine.

Biologie : Les chercheurs utilisent le this compound pour étudier les voies de signalisation cellulaire impliquant le récepteur adénosine A2A.

Médecine : Le this compound est principalement utilisé dans les tests de stress cardiaque pour diagnostiquer la maladie coronarienne.

Mécanisme d'action

Le this compound exerce ses effets en se liant sélectivement au récepteur adénosine A2A. Cette liaison augmente le débit sanguin cardiaque, ce qui est essentiel pour diagnostiquer la maladie coronarienne pendant les tests de stress cardiaque. La spécificité du this compound pour le récepteur A2A lui permet d'administrer une dose efficace avec moins d'effets secondaires par rapport à d'autres traitements .

Applications De Recherche Scientifique

Binodenoson is a selective adenosine A2A receptor agonist being investigated for use in cardiac imaging . It functions as a pharmacologic stress agent to diagnose coronary artery disease . Unlike non-selective adenosine receptor agonists, this compound selectively targets the A2A receptor, which is responsible for increasing cardiac blood flow .

Scientific Research Applications

This compound is primarily used in cardiac pharmacologic stress single photon emission computed tomographic (SPECT) imaging . During a SPECT scan, this compound helps to identify areas of the heart that are not receiving enough blood and oxygen .

Clinical Trials

This compound has undergone phase 3 clinical trials for coronary artery disease diagnostic . Studies have been conducted to compare this compound to adenosine in assessing cardiac ischemia . Exact categorical agreement in the extent and severity of reversible perfusion defects ranged from 79% to 87%, with kappa values from 0.69 to 0.85, indicating very good to excellent agreement between this compound and adenosine .

Safety and Tolerability

This compound was found to be safe and well-tolerated in a study of healthy subjects with mild, intermittent asthma . The study showed that this compound did not cause clinically significant bronchoconstriction or alterations in pulmonary function parameters . The most common adverse events were tachycardia, dizziness, and flushing . The risk of any safety event/side effect was significantly lower with any dose of this compound than with adenosine (P< or =0.01) because of a dose-related reduction in subjective side effects, as objective events were infrequent . There was a reduction in the severity of chest pain, dyspnea, and flushing in all this compound doses compared with adenosine (P<0.01), and the magnitude of severity reduction was dose-related . In a dose-ranging study, side effects were generally milder and reported less frequently in patients randomized to receive this compound than in those who received adenosine, and second- or third-degree atrioventricular block was observed in 3% of patients who were administered adenosine but in none of the patients who received this compound .

Advantages Over Adenosine

Mécanisme D'action

Binodenoson exerts its effects by selectively binding to the adenosine A2A receptor. This binding increases cardiac blood flow, which is essential for diagnosing coronary artery disease during cardiac stress tests. The specificity of this compound for the A2A receptor allows it to deliver an effective dose with fewer side effects compared to other treatments .

Comparaison Avec Des Composés Similaires

Le binodenoson est comparé à d'autres agonistes sélectifs du récepteur adénosine A2A tels que le régadénoson et l'apadénoson. Ces composés ciblent également le récepteur A2A mais diffèrent par leurs profils pharmacocinétiques et leurs profils d'effets secondaires. Le this compound est unique en ce qu'il permet d'administrer une dose plus efficace avec moins d'effets secondaires en une seule injection .

Activité Biologique

Binodenoson is a selective adenosine A2A receptor agonist primarily developed for use as a pharmacologic stress agent in cardiac imaging. This compound has garnered attention due to its potential to enhance diagnostic procedures while minimizing side effects associated with traditional agents like adenosine and dipyridamole. The biological activity of this compound is characterized by its ability to induce coronary hyperemia, which is essential for effective cardiac stress testing.

This compound acts specifically on the adenosine A2A receptors, which are crucial for increasing blood flow in cardiac tissues. Unlike non-selective agents, this compound’s targeted action allows for a more controlled pharmacological response with fewer adverse effects. This specificity is particularly beneficial in patients who may be sensitive to the broader effects of other adenosine receptor agonists.

Key Pharmacological Properties

- Type: Small Molecule

- Mechanism: Selective A2A receptor agonist

- Half-Life: Approximately 10 minutes

- Adverse Effects: Generally well-tolerated; common effects include tachycardia, dizziness, and flushing .

Safety and Efficacy

Several studies have evaluated the safety and efficacy of this compound:

- Safety in Asthma Patients : A study involving 87 healthy adults with mild asthma demonstrated that this compound did not lead to clinically significant bronchoconstriction or adverse pulmonary responses. The primary endpoint measured was a decrease in forced expiratory volume, which remained stable across treatment groups .

- SPECT Imaging Studies : In a multicenter trial comparing this compound with adenosine, results showed that both agents produced similar perfusion defects on SPECT imaging. However, this compound was associated with significantly lower rates of side effects such as chest pain and dyspnea .

- Dose-Ranging Study : A randomized controlled trial assessed various doses of this compound, confirming that it effectively induced coronary hyperemia comparable to adenosine while reducing subjective side effects .

Summary of Clinical Trials

| Study Type | Population Size | Main Findings |

|---|---|---|

| Safety Study | 87 | No significant bronchoconstriction; well tolerated |

| SPECT Imaging Comparison | 240 | Similar imaging results to adenosine; fewer side effects |

| Dose-Ranging Study | Varies | Effective coronary hyperemia; reduced side effects |

Propriétés

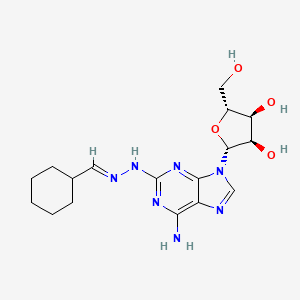

IUPAC Name |

(2R,3R,4S,5R)-2-[6-amino-2-[(2E)-2-(cyclohexylmethylidene)hydrazinyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N7O4/c18-14-11-15(22-17(21-14)23-20-6-9-4-2-1-3-5-9)24(8-19-11)16-13(27)12(26)10(7-25)28-16/h6,8-10,12-13,16,25-27H,1-5,7H2,(H3,18,21,22,23)/b20-6+/t10-,12-,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFMHMFFBSOEPR-DNZQAUTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C=NNC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)/C=N/NC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869938 | |

| Record name | Binodenoson | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Binodenoson is a highly selective adenosine A2A receptor agonist. The adenosine A2A receptor is necessary for increased cardiac blood flow, and specificity to this particular receptor allows binodenoson to deliver, in a single injection, a more effective dose of medication with fewer side effects than current treatments, which typically require a 15-20 minute infusion. Cardiac stress tests allow physicians to identify the presence of cardiovascular disease by examining the flow of blood through the heart. | |

| Record name | Binodenoson | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04853 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

144348-08-3 | |

| Record name | Binodenoson [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144348083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Binodenoson | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04853 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Binodenoson | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BINODENOSON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJA4M1L5LG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.